3-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide
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Description
3-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
- Hydrolytic Opening of the Quinazoline Ring : Research on derivatives of quinazoline, such as the study by Shemchuk et al. (2010), demonstrates the reactivity of quinazoline derivatives under various conditions, showing the hydrolytic opening of the quinazoline ring in acid, alkaline, or neutral medium. This study contributes to understanding the chemical behavior of quinazoline-based compounds, which could be relevant for synthesizing related compounds like the one (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Potential Pharmacological Properties
- Antitumor Activity : A study by Al-Suwaidan et al. (2016) on 3-benzyl-substituted-4(3H)-quinazolinones highlights their broad spectrum antitumor activity. This indicates that quinazolinone derivatives can be potent antitumor agents, suggesting potential research applications for structurally similar compounds in cancer therapy (Al-Suwaidan et al., 2016).
Enzyme Inhibition
- Tyrosinase Inhibition : Dige et al. (2019) synthesized furan-carboxamide derivatives, exhibiting potent tyrosinase inhibitory activity. This suggests that compounds incorporating furan and carboxamide groups, similar to the compound , could be explored for their potential as enzyme inhibitors, which is valuable for cosmetic and dermatological applications (Dige, Mahajan, Raza, Hassan, Vanjare, Hong, Lee, Latip, & Seo, 2019).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-17-8-10-18(11-9-17)27-23(31)16-29-21-7-3-2-6-20(21)24(32)28(25(29)33)13-12-22(30)26-15-19-5-4-14-34-19/h2-11,14H,12-13,15-16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHPFLDDMUPOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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